molecular formula C9H8BrF3O2 B8177948 1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene

1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8177948
M. Wt: 285.06 g/mol
InChI Key: FVXBBBMLCBXQAL-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoroethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-methoxyphenol, followed by the reaction with 2,2,2-trifluoroethanol under suitable conditions to introduce the trifluoroethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound where the bromine atom is replaced by another aryl group.

Scientific Research Applications

1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions. The methoxy and trifluoroethoxy groups can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both methoxy and trifluoroethoxy groups on the benzene ring. This combination of substituents can lead to unique reactivity and properties, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

1-bromo-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-7-4-2-3-6(10)8(7)15-5-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXBBBMLCBXQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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